molecular formula C13H16N2O5S B13384175 S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine CAS No. 60603-13-6

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine

Cat. No.: B13384175
CAS No.: 60603-13-6
M. Wt: 312.34 g/mol
InChI Key: DVPRQNKJGQEICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetaminophen mercapturate is a metabolite of acetaminophen, commonly known as paracetamol. It is formed in the liver through the conjugation of acetaminophen with glutathione, followed by further metabolism to form the mercapturate. This compound is significant in the study of acetaminophen metabolism and toxicity, as it is one of the pathways through which the body detoxifies acetaminophen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaminophen mercapturate involves several steps. Initially, acetaminophen is metabolized in the liver to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This intermediate is then conjugated with glutathione to form a glutathione conjugate. The glutathione conjugate undergoes further metabolism, including the removal of glutamic acid and glycine, to form acetaminophen cysteine. Finally, acetaminophen cysteine is acetylated to form acetaminophen mercapturate .

Industrial Production Methods

Industrial production of acetaminophen mercapturate typically involves the use of advanced analytical techniques such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) to monitor and quantify the metabolites in biological samples. This method ensures high sensitivity and accuracy in detecting and measuring acetaminophen mercapturate in plasma .

Chemical Reactions Analysis

Types of Reactions

Acetaminophen mercapturate primarily undergoes conjugation reactions. The key reactions include:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetaminophen mercapturate involves its formation as a detoxification product of acetaminophen. The reactive intermediate NAPQI, formed during acetaminophen metabolism, is highly toxic and can cause liver damage. Conjugation with glutathione neutralizes NAPQI, and the subsequent formation of acetaminophen mercapturate allows for its safe excretion from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaminophen mercapturate is unique in its role in detoxifying the reactive intermediate NAPQI. Unlike other metabolites, it directly results from the conjugation with glutathione, highlighting its importance in preventing acetaminophen-induced hepatotoxicity .

Biological Activity

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine, also known as acetaminophen mercapturate, is a significant metabolite of acetaminophen (paracetamol). This compound plays a crucial role in the detoxification processes within the liver and serves as a biomarker for acetaminophen exposure. Its biological activity is primarily associated with its antioxidant properties and its ability to mitigate liver toxicity caused by acetaminophen overdose. This article delves into the biological activities, mechanisms of action, and relevant research findings concerning this compound.

  • IUPAC Name : 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid
  • Molecular Formula : C13H16N2O5S
  • Molecular Weight : 312.34 g/mol
  • CAS Number : 60603-13-6

Structure

The structure of this compound includes an acetaminophen moiety linked to N-acetylcysteine through a sulfur atom, which is critical for its biological activity.

PropertyValue
Molecular FormulaC13H16N2O5S
Molecular Weight312.34 g/mol
CAS Number60603-13-6

This compound functions primarily through the following mechanisms:

  • Detoxification : It is formed from the conjugation of acetaminophen with glutathione, neutralizing the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which can cause hepatotoxicity.
  • Antioxidant Activity : The compound exhibits high antioxidant activity, increasing levels of liver glutathione and enhancing the activity of glutathione-S-transferase, an enzyme that aids in detoxification processes .
  • Protection Against Oxidative Stress : By reducing oxidative stress in hepatic tissues, it protects against cellular damage and promotes cell survival.

Case Studies and Research Findings

  • Toxicology Studies : Research has shown that this compound serves as a biomarker for assessing acetaminophen overdose severity and liver function. A study demonstrated that patients with elevated levels of this compound had a higher likelihood of liver injury following acetaminophen overdose .
  • Pharmacokinetics : In pharmacokinetic studies, this compound has been used to understand the absorption, distribution, metabolism, and excretion of acetaminophen. Its formation and clearance rates were found to correlate with liver health parameters.
  • Clinical Applications : Its potential use in therapeutic settings is being explored, particularly in conditions involving oxidative stress and liver damage. For instance, studies have indicated that administering N-acetylcysteine can enhance the detoxification process during acetaminophen poisoning .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionUnique Features
Acetaminophen GlucuronideGlucuronidation; less toxic than NAPQIMajor metabolite; less harmful
Acetaminophen SulfateSulfation; neutralizes toxicityAnother detox pathway
Acetaminophen CysteineIntermediate in mercapturate formationDirect precursor to S-(5-Acetamido...)

Properties

IUPAC Name

2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPRQNKJGQEICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60603-13-6
Record name N-Acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60603-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.